molecular formula C16H27NO B12570604 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal CAS No. 192437-84-6

3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal

Cat. No.: B12570604
CAS No.: 192437-84-6
M. Wt: 249.39 g/mol
InChI Key: DOKSDGXBBAWFAH-UHFFFAOYSA-N
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Description

3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal
  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol

Uniqueness

3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal stands out due to its specific structural features and the presence of both an amino group and a conjugated diene system

Properties

CAS No.

192437-84-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

3,7-dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal

InChI

InChI=1S/C16H27NO/c1-5-12-17(4)13-7-10-15(2)8-6-9-16(3)11-14-18/h5,8,11,14H,1,6-7,9-10,12-13H2,2-4H3

InChI Key

DOKSDGXBBAWFAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC=O)C)CCCN(C)CC=C

Origin of Product

United States

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